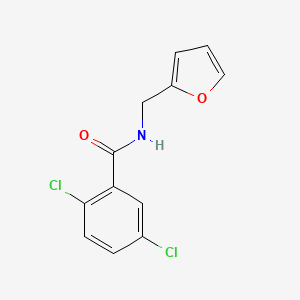

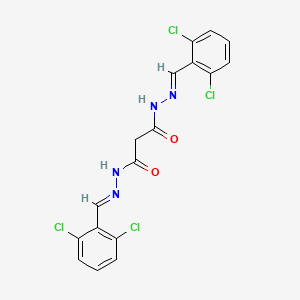

![molecular formula C20H21N7O B5585153 (1S*,5R*)-3-(2-pyrazinyl)-6-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5585153.png)

(1S*,5R*)-3-(2-pyrazinyl)-6-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound represents a class of diazabicyclo nonanes, which are of interest due to their unique molecular architecture and potential for application in various scientific fields. These structures are notable for their bicyclic framework, incorporating elements such as pyrazinyl and triazolyl motifs that contribute to their distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of diazabicyclo nonanes, including structures similar to the target compound, often involves multicomponent reactions, demonstrating the efficiency of 1,4-diazabicyclo[2.2.2]octane as a catalyst in facilitating these reactions under mild conditions. For example, the use of 1,4-diazabicyclo[2.2.2]octane has been reported to catalyze the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-diones via three-component condensation reactions under ultrasound acceleration, showcasing the compound's role in synthesizing complex bicyclic structures efficiently (Azarifar, Nejat-Yami, & Zolfigol, 2013).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes is characterized by their bicyclic framework, incorporating nitrogen atoms within the ring structure. This unique configuration imparts stability and reactivity, facilitating interactions with various chemical entities. The molecular architecture enables a wide range of chemical transformations, underscoring the versatility of these compounds.

Chemical Reactions and Properties

Diazabicyclo nonanes undergo various chemical reactions, leveraging their bicyclic structure for nucleophilic addition, cycloaddition, and catalytic activities. Their chemical properties are exploited in synthesizing heterocyclic compounds, demonstrating their utility in organic synthesis. For instance, the synthesis of benzo[4,5]thieno-[3,2-b]pyran derivatives via a domino reaction catalyzed by DABCO illustrates the compound's capability to participate in complex chemical transformations (Jia, Yu, Liu, & Meng, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c28-20(16-2-5-17(6-3-16)26-13-23-24-14-26)27-11-15-1-4-18(27)12-25(10-15)19-9-21-7-8-22-19/h2-3,5-9,13-15,18H,1,4,10-12H2/t15-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQZOBACDVZKLY-MAUKXSAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CC=C(C=C3)N4C=NN=C4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=C(C=C3)N4C=NN=C4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-quinolinylmethyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5585077.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5585108.png)

![(2-furylmethyl){4-[(4-methoxyphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl}amine](/img/structure/B5585138.png)

![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5585157.png)

![methyl 3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)methyl]-4-methoxybenzoate](/img/structure/B5585175.png)

![1-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5585181.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5585199.png)